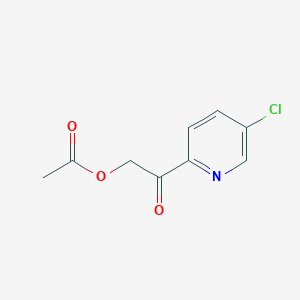
2-(5-Chloropyridin-2-yl)-2-oxoethyl acetate
Descripción general
Descripción
2-(5-Chloropyridin-2-yl)-2-oxoethyl acetate is a useful research compound. Its molecular formula is C9H8ClNO3 and its molecular weight is 213.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-(5-Chloropyridin-2-yl)-2-oxoethyl acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound serves as a precursor for the anticoagulant drug Edoxaban, which is known for its role as a Factor Xa inhibitor, effectively preventing blood clot formation. Additionally, preliminary studies suggest that it may possess anticancer properties and other therapeutic potentials.
Chemical Structure and Properties
The molecular formula of this compound is C9H8ClN2O3, with a molecular weight of approximately 232.62 g/mol. The compound features a chlorinated pyridine ring and an acetyl group, contributing to its biological activity.
Anticancer Properties
Research indicates that derivatives of this compound can inhibit the proliferation of various cancer cell lines. Notably, studies have shown activity against L1210 and P388 leukemia cells, suggesting potential utility in cancer therapeutics. The structural characteristics of the compound may facilitate interactions with specific biological targets involved in tumor growth and survival pathways.
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 Value (µM) | Reference |
|---|---|---|
| L1210 | 15.4 | |
| P388 | 12.7 |
Anticoagulant Activity
As a precursor to Edoxaban, this compound plays a crucial role in anticoagulation therapy. Edoxaban functions by inhibiting Factor Xa, thereby preventing thrombus formation in various clinical scenarios, including post-surgical settings and atrial fibrillation . The effectiveness of Edoxaban has been well-documented in clinical studies, underscoring the relevance of this compound in managing thromboembolic diseases.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:
- Inhibition of Enzymes : The compound may inhibit enzymes critical to cancer cell proliferation.
- Binding Affinity : The chloropyridine moiety allows for binding to hydrophobic pockets in proteins, enhancing its efficacy as an inhibitor.
Pharmacokinetics and ADMET Properties
Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential:
- Absorption : The lipophilicity of the compound influences its absorption characteristics.
- Distribution : Studies indicate that the compound can effectively distribute within biological systems due to its chemical structure.
- Metabolism : Preliminary data suggest metabolic pathways that could affect bioavailability and efficacy.
- Excretion : Further research is needed to elucidate excretion routes and half-life.
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
Propiedades
IUPAC Name |
[2-(5-chloropyridin-2-yl)-2-oxoethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO3/c1-6(12)14-5-9(13)8-3-2-7(10)4-11-8/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPKWFKKOYZOHGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1=NC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















